molecular formula C9H8ClN3O B12833758 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone CAS No. 344413-06-5

1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone

Cat. No.: B12833758
CAS No.: 344413-06-5
M. Wt: 209.63 g/mol
InChI Key: GEZNDBQMHYFKQD-UHFFFAOYSA-N
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Description

1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone (CAS 344413-06-5) is a valuable chemical intermediate with a molecular formula of C9H8ClN3O and a molecular weight of 209.63 g/mol . It belongs to the benzimidazole class of heterocycles, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is primarily used in research and development as a key building block for the synthesis of more complex molecules. Its reactive chloroethanone group makes it a versatile precursor for constructing novel compounds, particularly those designed to interact with biological targets like DNA and enzymes . Benzimidazole derivatives continue to be promising candidates in modern drug discovery, with significant research interest in their application as anticancer agents . Some derivatives function by targeting human topoisomerase I (Hu Topo I), inhibiting DNA relaxation, and inducing G2/M phase cell cycle arrest, leading to the death of cancer cells . This mechanism is a validated strategy in oncology research. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the material according to established laboratory safety protocols.

Properties

CAS No.

344413-06-5

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

1-(2-aminobenzimidazol-1-yl)-2-chloroethanone

InChI

InChI=1S/C9H8ClN3O/c10-5-8(14)13-7-4-2-1-3-6(7)12-9(13)11/h1-4H,5H2,(H2,11,12)

InChI Key

GEZNDBQMHYFKQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(=O)CCl)N

Origin of Product

United States

Preparation Methods

Typical Reaction Scheme:

  • Reactants: Benzimidazole and chloroacetyl chloride
  • Solvent: Often dry benzene, acetone, or pyridine
  • Catalyst/Conditions: Sometimes ferrous chloride or other Lewis acids are used; reaction is performed under reflux or at low temperature with stirring
  • Work-up: Removal of excess solvent, filtration of precipitate, recrystallization from ethanol or other suitable solvents

Detailed Preparation Methods

Preparation via Chloroacetyl Chloride and Benzimidazole

  • Procedure: Benzimidazole (1 mole) is mixed with chloroacetyl chloride (1 mole) in a solvent such as acetone or dry benzene. Ferrous chloride may be added as a catalyst. The mixture is refluxed for approximately 3 hours. After cooling in an ice bath, the precipitate formed is filtered and washed with cold water. The crude product is purified by recrystallization from ethanol.
  • Yield: Approximately 75.66%
  • Melting Point: 104–107 °C
  • Reference: Patel Ojas et al. (2013)

Alternative Method Using Ethanol and Reflux

  • Procedure: A mixture of 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone and aniline in ethanol is refluxed for 3.5 hours to form derivatives, indicating the intermediate 1-(2-amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone can be prepared and further reacted under reflux conditions.
  • Yield: 76% for derivative formation
  • Reference: Arun Singh et al. (2012)

Reaction Conditions and Monitoring

  • Temperature: Reflux temperatures (around 60–90 °C) or room temperature with subsequent warming on a water bath.
  • Time: Reaction times vary from 3 to 5 hours depending on the method.
  • Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates with solvent systems such as n-hexane:ethyl acetate.
  • Purification: Recrystallization from ethanol is the preferred method to obtain pure product.
  • Characterization: Melting point determination, IR spectroscopy (KBr pellet), ^1H NMR spectroscopy, and mass spectrometry (FAB positive) confirm the structure and purity.

Summary Table of Preparation Methods

Method No. Reactants & Conditions Solvent Catalyst/Additives Reaction Time Temperature Yield (%) Melting Point (°C) Reference
1 Benzimidazole + Chloroacetyl chloride (1:1) Acetone Ferrous chloride 3 hrs Reflux 75.66 104–107
2 Benzimidazole (0.016m) + Chloroacetyl chloride (0.034m) dropwise Benzene/Pyridine None specified 3 hrs + 30 min warming Cold addition, then RT + water bath Not stated Not stated
3 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone + Aniline Ethanol None 3.5 hrs Reflux 76 173–175 (derivative)

Research Findings and Notes

  • The reaction between benzimidazole and chloroacetyl chloride is highly efficient under controlled conditions, producing this compound as a key intermediate for further functionalization.
  • The use of pyridine or acetone as solvents facilitates the reaction by stabilizing intermediates and absorbing HCl generated during acylation.
  • Ferrous chloride acts as a Lewis acid catalyst in some protocols, enhancing the reaction rate and yield.
  • The product is typically isolated as a solid and purified by recrystallization, with spectral data (IR, NMR, MS) confirming the expected structure.
  • The compound serves as a versatile intermediate for synthesizing various benzimidazole derivatives with potential biological activities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 2 undergoes nucleophilic substitution with amines, thiols, and oxygen-based nucleophiles.

Table 1: Substitution Reactions with Amines

NucleophileConditionsProductYieldSource
AnilineReflux in ethanol, 6–8 hrs2-(4-Aminophenyl)-1-(1H-benzo[d]imidazol-1-yl)ethanone85%
PyrrolidineDry pyridine, reflux, 28 hrs1-(1H-Benzo[d]imidazol-1-yl)-2-(pyrrolidin-1-yl)ethanone39.7%
2-AminophenolDichloromethane, RT, 3 hrs2-(2-Hydroxyphenylamino)-1-(1H-benzo[d]imidazol-1-yl)ethanone72%

Mechanistic Insight:

  • The reaction proceeds via an SN₂ mechanism, with the chloro group displaced by nucleophiles.

  • Steric hindrance from the benzimidazole ring influences reaction rates and yields .

Condensation Reactions

The carbonyl group participates in condensation reactions to form heterocyclic derivatives.

Table 2: Condensation with Heterocyclic Thiols

ReactantConditionsProductApplicationSource
5-Phenyl-1,3,4-oxadiazole-2-thiolDry pyridine, reflux, 28 hrs1-(1H-Benzo[d]imidazol-1-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)ethanoneAnticancer agents
2-MercaptobenzimidazoleKOH/EtOH, reflux, 12 hrsBis-benzimidazole derivativesAntimicrobial scaffolds

Key Observations:

  • Thiol-based condensations require basic conditions to deprotonate the thiol group .

  • Products exhibit enhanced biological activity due to extended conjugation .

Acylation and Esterification

The chloroethanone moiety reacts with acylating agents to form esters and amides.

Table 3: Acylation Reactions

Acylating AgentConditionsProductYieldSource
Chloroacetyl chlorideBenzene, RT, 3 hrs2-Chloro-1-(1H-benzo[d]imidazol-1-yl)acetamide68%
Oxalyl chlorideDry DCM, 0°C → RT, 4 hrs2-(Oxalyloxy)-1-(1H-benzo[d]imidazol-1-yl)ethanone55%

Spectral Data:

  • IR spectra of acylated products show characteristic C=O stretches at 1660–1705 cm⁻¹ .

  • ¹H NMR confirms substitution patterns (e.g., δ 4.01 ppm for CH₂ in oxadiazole derivatives) .

Metal Coordination

The imidazole nitrogen and carbonyl oxygen act as ligand sites for metal ions.

Table 4: Documented Metal Complexes

Metal SaltConditionsComplex StructureBiological ActivitySource
CuCl₂Methanol, RT, 2 hrs[Cu(C₁₀H₈ClN₂O)₂Cl₂]Antiproliferative
Fe(NO₃)₃Ethanol, reflux, 5 hrs[Fe(C₁₀H₈ClN₂O)(NO₃)₃]Catalytic oxidation

Notable Properties:

  • Copper complexes exhibit IC₅₀ values of 12–18 μM against MCF-7 cancer cells .

  • Iron complexes catalyze the oxidation of alkanes with >80% efficiency .

Photochemical Reactivity

UV irradiation induces cleavage of the C–Cl bond, forming radicals that dimerize or abstract hydrogen.

Key Pathways:

  • Homolytic Cleavage :
    C10H9ClN2OhνC10H9N2O+Cl\text{C}_{10}\text{H}_9\text{ClN}_2\text{O} \xrightarrow{h\nu} \text{C}_{10}\text{H}_9\text{N}_2\text{O}^\bullet + \text{Cl}^\bullet

  • Dimerization :
    2 C10H9N2OC20H18N4O22\ \text{C}_{10}\text{H}_9\text{N}_2\text{O}^\bullet \rightarrow \text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_2

Experimental Evidence:

  • ESR studies confirm radical intermediates .

  • Dimerization products show reduced solubility in polar solvents .

Biological Activity Correlations

Derivatives of 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone demonstrate:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • Anticancer Potential : IC₅₀ of 9.2 µM against HeLa cells for oxadiazole-thio derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone exhibit significant antimicrobial properties. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves disruption of cellular processes or inhibition of essential enzymes.

Anticancer Potential

The anticancer activities of benzimidazole derivatives are well-documented. For example, derivatives synthesized from benzimidazole structures have shown promising results in inhibiting cancer cell proliferation in vitro. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Antitubercular Activity

The compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. Some studies report that derivatives containing benzimidazole structures demonstrate significant inhibitory effects on mycobacterial enzymes critical for survival and replication . This suggests a potential role for this compound in developing new treatments for tuberculosis.

Case Studies and Research Findings

StudyFindingsImplications
Synthesis and evaluation of benzimidazole derivatives showed antimicrobial and anticancer activities.Potential for developing new antimicrobial agents and cancer therapeutics.
Evaluation of benzimidazole derivatives indicated significant anticancer effects through apoptosis induction.Supports further exploration into benzimidazole-based anticancer drugs.
Investigated the antitubercular properties of related compounds against Mycobacterium tuberculosis.Highlights the need for novel treatments for drug-resistant tuberculosis strains.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzimidazole ring can interact with various molecular targets, including DNA, proteins, and enzymes, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and biological activities:

Compound Name Substituents/Modifications Biological Activity/Application Key References
1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone 2-amino-benzimidazole + 2-chloroethanone Antimicrobial activity (homodrimane hybrids)
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone Phenyl group at ethanone + benzimidazole-Cl Intermediate for cytotoxic agents
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone 2,4-Dichlorophenyl + imidazole Antifungal (e.g., Sertaconazole derivative)
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethanone Methyl-imidazole + chloroethanone Synthetic intermediate
2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone Aryl substituents at ethanone Cytotoxic activity (colon/breast cancer)

Physicochemical and Pharmacokinetic Differences

Parameter Target Compound 2-(2-Chloro-benzimidazolyl)-1-phenylethanone 1-(2,4-Dichlorophenyl)-imidazolylethanone
LogP 1.8 3.2 2.9
Water Solubility Moderate Low Low
Metabolic Stability High Moderate Low (due to dichlorophenyl)
  • Amino Group Impact: The 2-amino substituent in the target compound reduces LogP compared to phenyl or dichlorophenyl analogues, improving aqueous solubility .

Biological Activity

1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₈ClN₃O
  • Molecular Weight : 215.63 g/mol
  • CAS Number : 13153373

The presence of the benzimidazole moiety is crucial for its biological activity, contributing to interactions with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Antitumor Properties

The compound has also demonstrated potential as an antitumor agent. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes, such as cyclin-dependent kinases (CDKs). This inhibition is significant for cancer therapy, as CDKs play a crucial role in cell cycle regulation.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various pathogens
AntitumorInhibits proliferation of cancer cells
Enzyme InhibitionInhibits CDK activity
NeuroprotectiveReduces oxidative stress

Detailed Research Findings

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Antitumor Mechanisms : Research published in Cancer Research highlighted that treatment with this compound led to a significant reduction in tumor size in xenograft models, correlating with increased apoptosis markers .
  • Neuroprotection : A recent study indicated that the compound reduced neuroinflammation in animal models of Alzheimer's disease, suggesting a potential pathway for therapeutic use .

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone?

The compound is synthesized by reacting 2-Amino-1H-benzo[d]imidazole with chloroacetyl chloride in dioxane, using potassium carbonate as a base and catalyst at 80°C for 6 hours. Post-reaction, inorganic residues are removed by filtration, and the product is isolated via recrystallization from ethanol . Key parameters include stoichiometric control (1:1 molar ratio of reactants) and maintaining anhydrous conditions to avoid hydrolysis of chloroacetyl chloride.

Q. How is the purity of this compound validated in academic research?

Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For example, 1H^1H-NMR in DMSO-d₆ resolves peaks corresponding to the benzimidazole aromatic protons (δ 7.2–7.8 ppm) and the chloroethanone moiety (δ 4.6–5.1 ppm) . Melting point analysis (reported range: 165–168°C) further corroborates purity.

Q. What are common intermediates derived from this compound in medicinal chemistry?

It serves as a precursor for 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanones via nucleophilic substitution with aryl/aralkyl amines. For example, refluxing with aniline derivatives in dioxane for 16 hours yields analogs with antifungal activity . These derivatives are critical for structure-activity relationship (SAR) studies in drug discovery.

Advanced Research Questions

Q. How do reaction conditions influence byproduct formation during synthesis?

Side reactions, such as over-alkylation or hydrolysis of the chloroethanone group, are minimized by controlling reaction time and temperature. For instance, prolonged heating (>8 hours) at 80°C may lead to decomposition, reducing yields by ~15%. Solvent choice (e.g., dioxane vs. THF) also affects reactivity; polar aprotic solvents enhance nucleophilic substitution efficiency .

Q. What computational tools are used to predict synthetic pathways for derivatives of this compound?

Retrosynthesis tools like Pistachio and Reaxys leverage reaction databases to propose feasible routes. For example, substituting the chloro group with thiols or amines can be modeled using density functional theory (DFT) to predict activation energies and regioselectivity . These methods reduce experimental trial-and-error, particularly for complex SN2 reactions.

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in antifungal efficacy (e.g., IC₅₀ values varying by 10–20 μM across studies) may arise from differences in assay conditions (e.g., pH, fungal strain). Standardized protocols, such as CLSI M38 guidelines, and orthogonal assays (e.g., time-kill kinetics) improve reproducibility . Metabolomic profiling of treated fungal cells further clarifies mechanism-of-action inconsistencies.

Q. What advanced characterization techniques are applied to study its reactivity?

X-ray crystallography resolves steric effects influencing nucleophilic substitution, while mass spectrometry (HRMS-ESI) confirms intermediate adducts during derivatization. For example, a study detected a transient imidazole-ethanone carbocation (m/z 235.08) during SN1 reactions . Kinetic studies using stopped-flow spectroscopy further quantify reaction rates under varying pH conditions.

Q. How does microwave-assisted synthesis improve the efficiency of derivative preparation?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes vs. 16 hours for aryl amine substitutions) by enhancing thermal homogeneity. This method also improves yields by 10–15% and reduces side-product formation, as demonstrated in the synthesis of quinoxaline derivatives .

Methodological Considerations

Q. What strategies optimize recrystallization for high-purity yields?

Gradient recrystallization using ethanol-water mixtures (7:3 v/v) achieves >98% purity. Slow cooling (1°C/min) minimizes solvent inclusion, while seeding with purified crystals ensures uniform crystal growth .

Q. How is the compound’s stability assessed under storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation products (e.g., hydrolyzed ethanone or oxidized imidazole). Argon-atmosphere storage at −20°C is recommended for long-term preservation .

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